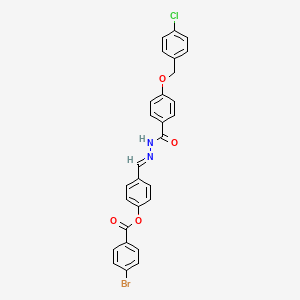

4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-(4-((4-クロロベンジル)オキシ)ベンゾイル)カルボヒドラゾノイル)フェニル 4-ブロモベンゾアート: は、以下の特性を持つ化学化合物です。

分子式: CHClNO

CAS番号: 765275-56-7

分子量: 543.024 g/mol

この化合物は、研究や産業において多様な用途が知られている有機化合物のクラスに属しています。ここでは、その調製方法、化学反応、科学的用途、作用機序、類似化合物との比較について詳しく探求していきます。

準備方法

合成ルート:: 4-(2-(4-((4-クロロベンジル)オキシ)ベンゾイル)カルボヒドラゾノイル)フェニル 4-ブロモベンゾアート の合成ルートはいくつかのステップを伴います。この化合物に関する具体的なデータはありませんが、類似の誘導体は、通常、縮合反応、ヒドラジン分解、エステル化によって合成されます。研究者は通常、収率を高めるために反応条件を最適化します。

工業生産:: 残念ながら、この化合物の大量工業生産方法に関する情報はほとんどありません。 それは主に、希少でユニークな化学物質の集合の一部として、初期の発見研究者向けに入手可能です .

化学反応の分析

反応性::

酸化: 分子中のベンゾイル基は酸化反応を受ける可能性があります。

置換: 塩素原子と臭素原子は、置換反応の潜在的な部位です。

加水分解: エステルの加水分解は、特定の条件下で起こる可能性があります。

ヒドラジン水和物: ヒドラジン分解に使用されます。

酸性または塩基性条件: エステル化と加水分解のために。

酸化剤: 酸化反応を促進するために。

主要な生成物:: 主要な生成物は、特定の反応条件によって異なります。加水分解は、対応するカルボン酸を生じる可能性があり、一方、置換反応は、さまざまな誘導体をもたらす可能性があります。

4. 科学研究の用途

化学::構成要素: より複雑な分子の合成に使用されます。

配位子設計: 配位化学において配位子として役立つ可能性があります。

抗菌活性: 潜在的な抗菌性または抗真菌性について調査されています。

生体共役: 標識とイメージングのためのバイオオーソゴナル化学で使用されます。

材料科学:

製薬: 創薬に貢献する可能性があります。

科学的研究の応用

Chemistry::

Building block: Used in the synthesis of more complex molecules.

Ligand design: May serve as a ligand in coordination chemistry.

Antimicrobial activity: Investigated for potential antibacterial or antifungal properties.

Bioconjugation: Used in bioorthogonal chemistry for labeling and imaging.

Materials science:

Pharmaceuticals: May contribute to drug discovery.

作用機序

正確な作用機序は、現在も活発に研究されています。それは、特定の分子標的または経路と相互作用し、細胞プロセスに影響を与える可能性があります。

類似化合物との比較

類似の化合物には以下が含まれます。

4-(2-(4-((4-メチルベンジル)オキシ)ベンゾイル)カルボヒドラゾノイル)フェニル 3-ブロモベンゾアート: (CAS: 340224-20-6)

4-(2-(4-((4-クロロベンジル)オキシ)ベンゾイル)カルボヒドラゾノイル)フェニル 4-エトキシベンゾアート: (CAS: 769148-13-2)

特性

CAS番号 |

765304-85-6 |

|---|---|

分子式 |

C28H20BrClN2O4 |

分子量 |

563.8 g/mol |

IUPAC名 |

[4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |

InChI |

InChI=1S/C28H20BrClN2O4/c29-23-9-5-22(6-10-23)28(34)36-26-13-3-19(4-14-26)17-31-32-27(33)21-7-15-25(16-8-21)35-18-20-1-11-24(30)12-2-20/h1-17H,18H2,(H,32,33)/b31-17+ |

InChIキー |

JUTJLLCBCLVMSB-KBVAKVRCSA-N |

異性体SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br)Cl |

正規SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

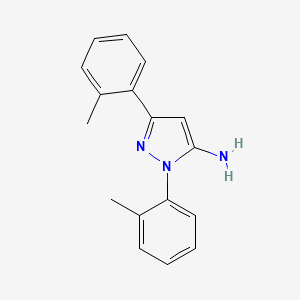

![[2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate](/img/structure/B12015512.png)

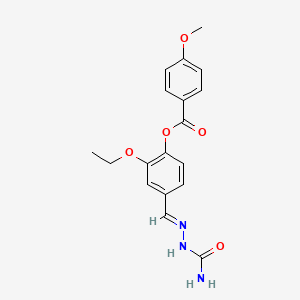

![(4E)-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}pyrrolidine-2,3-dione](/img/structure/B12015528.png)

![5-(3,4-dichlorophenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12015535.png)

![3,4-dichloro-N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B12015541.png)

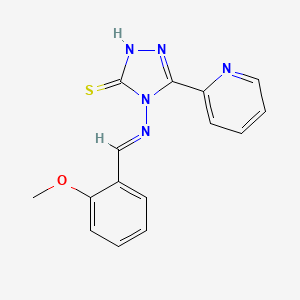

![(5Z)-3-(2-ethylhexyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015547.png)

![N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015551.png)